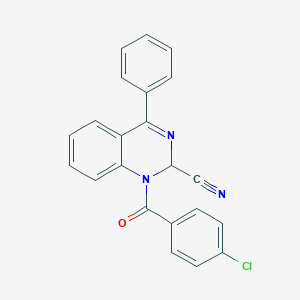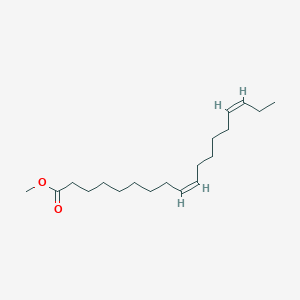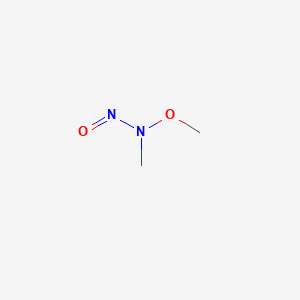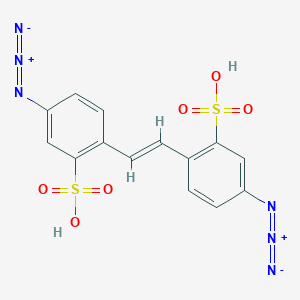![molecular formula C16H14N2O2S B231904 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)
2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one, also known as BTO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTO belongs to the family of benzothieno[2,3-d][1,3]oxazine derivatives, which exhibit a wide range of biological activities.
Applications De Recherche Scientifique
2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has been shown to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has also been found to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has been found to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Additionally, 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has been shown to exhibit low toxicity in animal models. One limitation of 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one. One area of interest is the development of 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one and its potential therapeutic applications in various diseases. Finally, the development of 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one-based drug delivery systems could improve the efficacy and specificity of 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one-based therapeutics.
Méthodes De Synthèse
The synthesis of 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)aniline. This intermediate is then reacted with 2-amino-4H-benzo[d][1,3]oxazin-4-one in the presence of potassium carbonate to form 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one. The yield of 2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is typically around 70%, and the compound can be purified using column chromatography.
Propriétés
Formule moléculaire |
C16H14N2O2S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-anilino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C16H14N2O2S/c19-15-13-11-8-4-5-9-12(11)21-14(13)18-16(20-15)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) |
Clé InChI |
VIFWQGLEQSMDFF-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)NC4=CC=CC=C4 |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)




![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)



